molecular formula C12H16ClN3O2 B11803114 Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

Cat. No.: B11803114
M. Wt: 269.73 g/mol
InChI Key: FOXFLRLVWZTSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 4-chloropiperidine with a pyrimidine derivative under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The methods often include hydrogenation, cyclization, and cycloaddition reactions, which are common in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold(I) complexes, iodine(III) oxidizing agents, and hydrogenation catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine moiety allows it to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • Piperidinones
  • Spiropiperidines
  • Condensed piperidines

Uniqueness

Methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine moieties. This combination allows it to exhibit distinct chemical and biological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

methyl 2-(4-chloropiperidin-1-yl)-6-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-8-7-10(11(17)18-2)15-12(14-8)16-5-3-9(13)4-6-16/h7,9H,3-6H2,1-2H3

InChI Key

FOXFLRLVWZTSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.